molecular formula C13H17N3O2S B15125814 4-(3-methoxypropyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-(3-methoxypropyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15125814
M. Wt: 279.36 g/mol
InChI Key: GITFTUITWBUVEE-UHFFFAOYSA-N
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Description

4-(3-Methoxypropyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypropyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxypropyl hydrazine with phenoxymethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypropyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The methoxypropyl and phenoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can facilitate reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxypropyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methoxypropyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxypropyl and phenoxymethyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxypropyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 3-(4-Chlorophenyl)-3-methoxypropyl chloride
  • 3-(3-Methoxypropylcarbamoyl)phenylboronic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the triazole ring, which may confer distinct chemical and biological properties. Its combination of a methoxypropyl group and a phenoxymethyl group is not commonly found in other triazole derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

4-(3-methoxypropyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H17N3O2S/c1-17-9-5-8-16-12(14-15-13(16)19)10-18-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,15,19)

InChI Key

GITFTUITWBUVEE-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=NNC1=S)COC2=CC=CC=C2

Origin of Product

United States

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